Brepocitinib - 1883299-62-4

Brepocitinib

Catalog Number: EVT-279237
CAS Number: 1883299-62-4
Molecular Formula: C18H21F2N7O
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brepocitinib (PF-06700841) is a small-molecule drug currently under investigation for its potential use in treating various autoimmune disorders. [] It is classified as a selective dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1). [, , ] These kinases are crucial components of intracellular signaling pathways activated by various cytokines, including those implicated in the pathogenesis of autoimmune diseases. [] By inhibiting TYK2 and JAK1, brepocitinib aims to disrupt the inflammatory cascade driven by these cytokines and thus alleviate disease symptoms. [, ]

Mechanism of Action

Brepocitinib functions as a dual inhibitor of TYK2 and JAK1. [, , ] These kinases are integral to the intracellular signaling pathways of various cytokines, notably those involved in the IL-23/IL-17 axis, a critical pathway in the pathogenesis of many autoimmune conditions. [] By selectively inhibiting TYK2 and JAK1, brepocitinib disrupts the downstream signaling of these cytokines, thereby reducing the production of inflammatory mediators and alleviating disease symptoms. [, , ]

Applications
  • Plaque Psoriasis: Brepocitinib has also been studied for its efficacy in treating plaque psoriasis. [, , ] A phase IIb study explored the use of topical brepocitinib cream for mild-to-moderate chronic plaque psoriasis. [] While the results did not demonstrate statistically significant changes compared to the vehicle control, there was a suggestion of improvement in PASI scores with brepocitinib, particularly at higher doses. []
  • Ulcerative Colitis: Research on oral brepocitinib for moderate to severe active ulcerative colitis has shown promising results. [, ] Studies have demonstrated its ability to induce clinical remission, endoscopic improvement, and modified remission in a dose-dependent manner. [] These findings suggest its potential as a treatment option for individuals with ulcerative colitis who have not responded well to existing therapies.
  • Alopecia Areata: Clinical trials have investigated the efficacy of oral brepocitinib for treating alopecia areata, an autoimmune condition that causes hair loss. [, , , , , ] While the results suggest some effectiveness in promoting hair regrowth, further research is needed to confirm its long-term benefits and safety profile in this patient population. [, ]
  • Other Autoimmune Conditions: Brepocitinib is also being explored for its potential in managing other inflammatory diseases like psoriatic arthritis, hidradenitis suppurativa, and vitiligo. [, , , , , ] Research in these areas is still ongoing, and further investigation is needed to determine its efficacy and safety profile across a broader range of autoimmune disorders.

Tofacitinib

    Ruxolitinib

    • Relevance: Similar to Brepocitinib, Ruxolitinib acts on the JAK-STAT pathway, but it shows selectivity for JAK1 and JAK2 []. Both compounds have been explored for their therapeutic benefits in alopecia areata and other inflammatory skin conditions [], []. Ruxolitinib is available in both oral and topical formulations [].

    Baricitinib

    • Relevance: Both Baricitinib and Brepocitinib interfere with the JAK-STAT pathway but exhibit different selectivity profiles []. While Brepocitinib targets TYK2 and JAK1, Baricitinib predominantly inhibits JAK1 and JAK2 []. Despite these differences, both compounds have shown promise in treating alopecia areata and are currently being investigated in various stages of clinical trials for this indication [], [], [], [].

    Deucravacitinib

      Ritlecitinib

      • Relevance: Ritlecitinib and Brepocitinib are both oral JAK inhibitors investigated for their efficacy in treating alopecia areata [], [], []. Ritlecitinib displays a distinct selectivity profile by targeting JAK3 and TEC kinases, while Brepocitinib acts on TYK2 and JAK1 [], []. Despite their different mechanisms of action, both compounds have demonstrated promising results in treating alopecia areata in clinical trials [], [].

      Upadacitinib

      • Relevance: Upadacitinib and Brepocitinib belong to the class of JAK inhibitors, but they differ in their target selectivity. Upadacitinib demonstrates selectivity for JAK1 [], while Brepocitinib inhibits both TYK2 and JAK1 []. This difference in selectivity profiles may result in variations in efficacy and safety profiles. Notably, both compounds are being investigated for their therapeutic potential in immune-mediated inflammatory diseases, including psoriatic arthritis [].

      Filgotinib

        PF-06826647

        • Relevance: PF-06826647 and Brepocitinib share TYK2 as a common target, but PF-06826647 exhibits higher selectivity for TYK2 compared to Brepocitinib, which also inhibits JAK1 [], []. Both compounds are being investigated for their therapeutic potential in psoriasis, highlighting their shared involvement in regulating inflammatory responses in the skin [], [].

        Properties

        CAS Number

        1883299-62-4

        Product Name

        Brepocitinib

        IUPAC Name

        [(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone

        Molecular Formula

        C18H21F2N7O

        Molecular Weight

        389.4 g/mol

        InChI

        InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12?,13?,14-/m0/s1

        InChI Key

        BUWBRTXGQRBBHG-RUXDESIVSA-N

        SMILES

        CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

        Solubility

        Soluble in DMSO

        Synonyms

        Brepocitinib, PF-06700841 free base

        Canonical SMILES

        CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

        Isomeric SMILES

        CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.